Iqdma

Beschreibung

Eigenschaften

CAS-Nummer |

401463-02-3 |

|---|---|

Molekularformel |

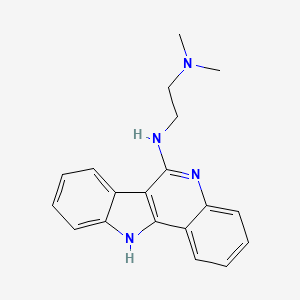

C19H20N4 |

Molekulargewicht |

304.4 g/mol |

IUPAC-Name |

N-(11H-indolo[3,2-c]quinolin-6-yl)-N',N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C19H20N4/c1-23(2)12-11-20-19-17-13-7-3-5-9-15(13)21-18(17)14-8-4-6-10-16(14)22-19/h3-10,21H,11-12H2,1-2H3,(H,20,22) |

InChI-Schlüssel |

UROLFQZUYMCOHV-UHFFFAOYSA-N |

SMILES |

CN(C)CCNC1=NC2=CC=CC=C2C3=C1C4=CC=CC=C4N3 |

Kanonische SMILES |

CN(C)CCNC1=NC2=CC=CC=C2C3=C1C4=CC=CC=C4N3 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

IQDMA cpd N'-(11H-indolo(3,2-c)quinolin-6-yl)-N,N-dimethylethane-1,2-diamine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Action of IQDMA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine (IQDMA) is a synthetic indoloquinoline derivative demonstrating significant potential as an antineoplastic agent.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic effects, with a primary focus on its role as a potent inhibitor of the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. Through the detailed presentation of its multifaceted interactions with various cellular signaling cascades, this document aims to provide a comprehensive resource for researchers and professionals in the field of drug development.

Primary Mechanism of Action: Inhibition of the STAT5 Signaling Pathway

This compound's principal mechanism of action is the inhibition of STAT5, a key protein involved in cytokine and growth factor signaling that plays a crucial role in cell differentiation, proliferation, and apoptosis.[1] In various cancer cell lines, particularly in myeloid leukemia where STAT5 is often constitutively active, this compound has been shown to suppress STAT5 activation effectively.[1]

Direct Inhibition of STAT5 Phosphorylation

This compound acts as a cell-permeable inhibitor of STAT5, with a reported half-maximal inhibitory concentration (IC50) of 8 μM. The compound has been observed to inhibit the constitutive activation of STAT5 in a dose- and time-dependent manner in human leukemia (HL-60) cells.[1]

Targeting Upstream Kinases

This compound's inhibitory effect on STAT5 is not solely direct but also involves the suppression of upstream activators. In K562 leukemia cells, treatment with this compound led to the inhibition of phosphorylation of several key kinases, including Epidermal Growth Factor Receptor (EGFR), Src, Bcr-Abl, and Janus-activated kinase 2 (JAK2). Notably, this compound also induced the degradation of the JAK2 protein. In HL-60 cells, the activation of Src and interleukin-6 (IL-6), both implicated in STAT5 activation, was also inhibited by this compound.

A recent study in a cutaneous T-cell lymphoma (CTCL) model has further elucidated this mechanism by identifying p21-activated kinase (PAK) as a target of this compound. PAK is a nuclear transporter for phosphorylated STAT5 (p-STAT5). By inhibiting PAK, this compound induces a compartmental shift of p-STAT5 from the nucleus to the cytoplasm, thereby preventing its transcriptional activity.

Downstream Effects and Cellular Consequences

The inhibition of the STAT5 signaling pathway by this compound triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Induction of Apoptosis

This compound promotes apoptosis through the modulation of Bcl-2 family proteins. It has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-X(L). In K562 cells, this compound also downregulated the expression of myeloid cell leukemia-1 (Mcl-1). This shift in the balance of pro- and anti-apoptotic proteins leads to the release of cytochrome c and the subsequent activation of caspases.

Cell Cycle Arrest

This compound has been demonstrated to induce cell cycle arrest at the G2/M phase. This is associated with a significant decrease in the protein expression of key cell cycle regulators, including cyclin A, cyclin B, and cyclin-dependent kinase 1 (Cdk1). Furthermore, in K562 cells, this compound upregulated the expression of the cyclin-dependent kinase inhibitors p21 and p27, further contributing to cell cycle arrest.

Inhibition of Angiogenesis

This compound has been shown to downregulate the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis. This suggests that this compound may also exert its antitumor effects by inhibiting the formation of new blood vessels that supply tumors.

Involvement of Other Signaling Pathways: JNK/p38 MAPK Activation

In human lung adenocarcinoma A549 cells, this compound's induction of G2/M phase arrest and apoptosis is mediated through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. The use of JNK and p38 MAPK inhibitors was shown to suppress the apoptotic and cell cycle arrest effects of this compound in these cells.

Quantitative Data Summary

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (STAT5 inhibition) | 8 µM | Not specified | |

| Tumor Volume Reduction | 90.7% | Murine T-cell lymphoma model | |

| Tumor Cell Infiltration Decrease | 29.8% | Murine T-cell lymphoma model | |

| Ki67+ Cells Reduction | 25.3% | Murine T-cell lymphoma model | |

| Total STAT5 Reduction | 40.0% | Murine T-cell lymphoma model | |

| Total STAT3 Reduction | 45.6% | Murine T-cell lymphoma model |

Signaling Pathway Diagrams

Figure 1: this compound's inhibitory action on the STAT5 signaling pathway.

Figure 2: Downstream effects of this compound on apoptosis and cell cycle.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human promyelocytic leukemia (HL-60), chronic myelogenous leukemia (K562), and lung adenocarcinoma (A549) cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium for experiments.

Western Blot Analysis for Protein Expression and Phosphorylation

-

Cell Lysis: Treated and untreated cells are harvested, washed with PBS, and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a Bradford or BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific for the proteins of interest (e.g., STAT5, p-STAT5, JAK2, Bcl-2, Cyclin B, etc.) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: The fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

In Vivo Tumor Model

-

Animal Model: A suitable animal model, such as C57BL/6 mice for an intradermal T-cell lymphoma model, is used.

-

Tumor Cell Implantation: A suspension of tumor cells (e.g., EL4 murine T-cell lymphoma cells) is injected intradermally into the mice.

-

Treatment Regimen: Once tumors are established, mice are treated with this compound (e.g., 10 mg/kg daily via intraperitoneal injection) or a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Immunohistochemistry: At the end of the study, tumors are excised, fixed, and embedded in paraffin. Sections are then stained with antibodies against markers of interest (e.g., Ki67, STAT5) to assess cell proliferation and protein expression within the tumor microenvironment.

Conclusion

This compound is a promising antitumor agent with a well-defined mechanism of action centered on the inhibition of the STAT5 signaling pathway. Its ability to target STAT5 both directly and through the suppression of upstream kinases, coupled with its induction of apoptosis and cell cycle arrest, underscores its therapeutic potential. The elucidation of its inhibitory effect on the nuclear translocation of p-STAT5 via PAK kinase provides a more nuanced understanding of its molecular interactions. Further preclinical and clinical investigations are warranted to fully evaluate the efficacy and safety of this compound in various cancer contexts.

References

The Ascendancy of Indoloquinolines: A Technical Guide to Their Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led scientists down many intricate molecular pathways. Among the most promising of these are the indoloquinoline derivatives, a class of heterocyclic compounds that have demonstrated a remarkable breadth of biological activity. This technical guide provides an in-depth exploration of the discovery and development of these multifaceted molecules, from their natural origins to their synthetic evolution and preclinical evaluation. We delve into the core mechanisms of action, present key quantitative data for comparative analysis, and provide detailed experimental protocols to aid in the ongoing research and development of this important class of compounds.

From Traditional Medicine to Targeted Therapy: A Brief History

The story of indoloquinolines begins in the heart of West and Central Africa, where for centuries, traditional medicine has utilized extracts of the plant Cryptolepis sanguinolenta to treat a variety of ailments, including malaria, fevers, and infections.[1] Scientific investigation into these traditional remedies led to the isolation of the primary bioactive alkaloids, including cryptolepine, neocryptolepine, and isocryptolepine.[1] These naturally occurring indoloquinolines possess a rigid, tetracyclic ring system, a structural feature that has proven to be a fertile scaffold for synthetic modification and the development of a diverse library of derivatives with enhanced and often targeted biological activities.

Synthetic Strategies: Building upon Nature's Blueprint

The inherent biological activity of natural indoloquinolines has spurred the development of numerous synthetic strategies aimed at accessing the core scaffold and introducing diverse functionalities. These methods can be broadly categorized, with each offering unique advantages in terms of efficiency, regioselectivity, and the ability to generate structural analogs. A common approach involves the construction of the quinoline (B57606) ring onto a pre-existing indole (B1671886) core, or vice versa. More recent advancements have focused on cascade reactions and palladium-catalyzed cross-coupling strategies to assemble the tetracyclic system in a more convergent and atom-economical fashion.

A Spectrum of Biological Activity: The Therapeutic Potential of Indoloquinoline Derivatives

Indoloquinoline derivatives have exhibited a wide array of pharmacological effects, positioning them as promising candidates for the treatment of various diseases. Their most extensively studied application is in oncology, where they have demonstrated potent cytotoxic activity against a range of cancer cell lines. Beyond cancer, these compounds have shown significant promise as antimalarial, antibacterial, antifungal, and anti-inflammatory agents.

Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the therapeutic potential of various indoloquinoline derivatives, the following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of Indoloquinoline Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Neocryptolepine Analog 3 | MDA-MB-453 (Breast Cancer) | 0.50 | [2] |

| 5H-indolo[2,3-b]quinoline derivatives | Various Human Cancer Cell Lines | 0.6 - 1.4 | [3] |

| Indole-based mTOR inhibitor (HA-2l) | MDA-MB231 (Breast Cancer) | 0.610 - 0.780 | [4] |

| Indole-based mTOR inhibitor (HA-2g) | HCT-116 (Colon Cancer) | 0.610 - 0.780 | |

| Indole-based mTOR inhibitor (HA-3d) | MDA-MB231, HCT-116 | 0.610 - 0.780 | |

| Pyrazolo[4,3-f]quinoline (1M) | Various (ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3) | < 8 | |

| Pyrazolo[4,3-f]quinoline (2E) | Various (ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3) | < 8 | |

| Pyrazolo[4,3-f]quinoline (2P) | Various (ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3) | < 8 |

Table 2: In Vivo Antitumor Activity of Indoloquinoline Derivatives

| Compound/Derivative | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition (%) | Reference |

| APAN (Neocryptolepine analog) | Ehrlich Solid Tumor-bearing female mice | Ehrlich Solid Tumor | Not Specified | Significant |

Table 3: Pharmacokinetic Parameters of a Synthetic Trioxane Antimalarial Compound (97/63) in Rats

| Parameter | Intravenous (18 mg/kg) | Oral (72 mg/kg) |

| Cmax (ng/mL) | 1799.99 ± 330.24 | 229.24 ± 64.26 |

| Tmax (h) | - | 1 ± 0.7 |

| AUC0–∞ (ng·h/mL) | 2025.75 ± 574.3 | 1268.97 ± 27.04 |

| t1/2α (h) | 0.45 ± 0.08 | 0.84 ± 0.14 |

| t1/2β (h) | 10.57 ± 0.16 | 10.61 ± 0.2 |

| Bioavailability (%) | - | 15.66 |

Data from a study on a synthetic trioxane, not an indoloquinoline, is included to provide an example of pharmacokinetic data presentation.

Unraveling the Mechanism of Action: A Multifaceted Approach

The therapeutic effects of indoloquinoline derivatives stem from their ability to interact with fundamental cellular processes. Two primary mechanisms of action have been extensively investigated: DNA intercalation and the inhibition of topoisomerase II. Furthermore, emerging evidence suggests that these compounds can modulate key signaling pathways involved in cell growth, proliferation, and survival.

DNA Intercalation and Topoisomerase II Inhibition

The planar aromatic structure of the indoloquinoline core allows these molecules to insert themselves between the base pairs of DNA, a process known as intercalation. This physical disruption of the DNA helix can interfere with critical cellular processes such as replication and transcription, ultimately leading to cell death.

In addition to direct DNA binding, many indoloquinoline derivatives are potent inhibitors of topoisomerase II. This essential enzyme is responsible for resolving DNA topological problems during replication and transcription by creating transient double-strand breaks. Indoloquinoline-based inhibitors can stabilize the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA strand breaks and the induction of apoptosis.

References

- 1. Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Synthesized Indoloquinoline Analog to Isolates from Cryptolepis sanguinolenta on Tumor Growth Inhibition and Hepatotoxicity in Ehrlich Solid Tumor-Bearing Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, and cytotoxic activity of some novel indolo[2,3-b]quinoline derivatives: DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Iqdma on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine (Iqdma), a novel indoloquinoline derivative, on cell cycle progression in various cancer cell lines. This document synthesizes findings from multiple studies, presenting quantitative data on cell cycle distribution and the modulation of key regulatory proteins. Detailed experimental protocols for the cited research are provided, along with visualizations of the implicated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction

The regulation of the cell cycle is a fundamental process that ensures the fidelity of cell division. Dysregulation of this process is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, the cell cycle machinery represents a critical target for the development of novel anticancer therapeutics. This compound has emerged as a promising anti-neoplastic agent, demonstrating the ability to induce cell cycle arrest and apoptosis in a variety of cancer cell models. This guide will delve into the specific effects of this compound on cell cycle progression, the underlying molecular mechanisms, and the experimental methodologies used to elucidate these findings.

Quantitative Effects of this compound on Cell Cycle Progression

This compound has been shown to induce cell cycle arrest at different phases depending on the cell line, highlighting its potential for targeted therapeutic strategies. The following tables summarize the quantitative data from key studies on its effects on cell cycle distribution and the expression of critical cell cycle regulatory proteins.

Cell Cycle Distribution Analysis

The effect of this compound on the distribution of cells in different phases of the cell cycle has been quantified using flow cytometry with propidium (B1200493) iodide staining.

| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |

| K562 | Control | Data not specified | Data not specified | Data not specified | [1] |

| This compound (Concentration and time dependent) | Data not specified | Data not specified | Significant increase | [1] | |

| HL-60 | Control | Data not specified | Data not specified | Data not specified | [2] |

| This compound (24h exposure) | Data not specified | Significant increase | Data not specified | [2] | |

| A549 | Control | Data not specified | Data not specified | Data not specified | [3] |

| This compound (Concentration and time dependent) | Data not specified | Data not specified | Significant increase |

Note: Specific numerical data for cell cycle distribution percentages were not available in the abstracts of the referenced papers. The table reflects the reported trends.

Modulation of Cell Cycle Regulatory Proteins

This compound's influence on cell cycle progression is mediated through the altered expression of key regulatory proteins, as determined by Western blotting.

| Cell Line | Protein | Effect of this compound Treatment | Reference |

| K562 | p21 | Upregulation | |

| p27 | Upregulation | ||

| Cyclin D1 | Downregulation | ||

| Cdk1 | Downregulation | ||

| Cdk2 | Downregulation | ||

| HL-60 | Cdk1 | Decreased protein levels | |

| Cdk2 | Decreased protein levels | ||

| Cyclin A | Decreased protein levels | ||

| Cyclin B1 | No change | ||

| Cyclin D3 | No change | ||

| p21 | No change | ||

| Cyclin D1 | Downregulation | ||

| A549 | Cyclin A | Marked decrease in protein expression | |

| Cyclin B | Marked decrease in protein expression | ||

| Cdk1 | Marked decrease in protein expression |

Signaling Pathways Modulated by this compound

This compound exerts its effects on the cell cycle by modulating specific signaling pathways. In A549 human lung adenocarcinoma cells, the JNK/p38 MAPK pathways are crucial for its induction of G2/M arrest. In K562 human leukemia cells, the JNK pathway and the inhibition of JAK2/STAT5 signaling are implicated in its pro-apoptotic and cell cycle arrest activities.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture

-

Cell Lines: K562 (human chronic myelogenous leukemia), HL-60 (human promyelocytic leukemia), and A549 (human lung adenocarcinoma) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing DNA content to determine cell cycle distribution.

-

Cell Preparation: Plate cells at an appropriate density and treat with varying concentrations of this compound or vehicle control for the desired time periods.

-

Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol and add dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at ~600 nm.

-

Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol details the detection of specific cell cycle regulatory proteins.

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cyclin A, Cdk1, p21) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Conclusion

The indoloquinoline derivative, this compound, demonstrates significant anti-proliferative effects by inducing cell cycle arrest in various cancer cell lines. Its ability to modulate key cell cycle regulatory proteins through distinct signaling pathways, such as the JNK/p38 MAPK and JAK2/STAT5 pathways, underscores its potential as a multi-targeted anticancer agent. The detailed experimental protocols and pathway diagrams provided in this technical guide offer a foundational resource for further investigation into the therapeutic applications of this compound and the development of novel cell cycle-targeted cancer therapies. Further research is warranted to elucidate the precise quantitative effects of this compound across a broader range of cancer models and to explore its efficacy in in vivo systems.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel indoloquinoline derivative, this compound, induces S-phase arrest and apoptosis in promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel indoloquinoline derivative, this compound, induces G(2)/M phase arrest and apoptosis in A549 cells through JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Trajectory of Iqdma: An In-depth Guide to its Apoptosis Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iqdma, a novel indoloquinoline derivative, has emerged as a potent anti-neoplastic agent, demonstrating significant efficacy in inducing apoptosis across a range of cancer cell lines. This technical guide delineates the intricate molecular pathways through which this compound exerts its cytotoxic effects, primarily focusing on its influence on key signaling cascades, the Bcl-2 family of proteins, and the ultimate activation of the caspase cascade. Through a comprehensive review of existing literature, this document provides a detailed overview of the JNK/p38 MAPK and STAT5 signaling pathways, which are centrally implicated in this compound-mediated apoptosis. Furthermore, this guide presents quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the signaling pathways to facilitate a deeper understanding of its mechanism of action for researchers and drug development professionals.

Introduction

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells and serves as a primary target for anti-cancer drug development. This compound (N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine) is a synthetic indoloquinoline derivative that has shown promising anti-tumor activities.[1][2] This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound-induced apoptosis, with a focus on the signaling pathways and downstream effector molecules.

Core Signaling Pathways Activated by this compound

This compound triggers apoptosis through distinct but interconnected signaling pathways in various cancer cell types. The two primary pathways identified are the JNK/p38 MAPK pathway and the STAT5 signaling pathway.

JNK/p38 MAPK Signaling Pathway in A549 Lung Adenocarcinoma Cells

In human lung adenocarcinoma A549 cells, this compound induces G2/M phase cell cycle arrest and apoptosis primarily through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[3]

The proposed signaling cascade is as follows:

Caption: this compound-induced JNK/p38 MAPK signaling pathway in A549 cells.

STAT5 Signaling Pathway in HL-60 Promyelocytic Leukemia Cells

In HL-60 promyelocytic leukemia cells, this compound induces apoptosis by inhibiting the STAT5 signaling pathway.[4] this compound has been identified as a Stat5 inhibitor.[4]

The key events in this pathway are:

Caption: this compound-induced inhibition of STAT5 signaling in HL-60 cells.

Quantitative Analysis of this compound-Induced Apoptosis

The efficacy of this compound in inducing apoptosis is concentration-dependent. The following tables summarize the available quantitative data.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| GSCs | Glioblastoma | 1.02 ± 0.31 |

Note: Further research is required to populate this table with IC50 values for other cell lines such as A549, HL-60, and K562.

Table 2: Effect of this compound on Apoptotic Cell Population

| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |

| A549 | Data not available | Data not available |

| HL-60 | Data not available | Data not available |

| K562 | Data not available | Data not available |

Note: Specific percentages of apoptotic cells as determined by flow cytometry are needed to complete this table.

Table 3: Modulation of Key Apoptotic and Cell Cycle Proteins by this compound

| Cell Line | Protein | Change in Expression |

| A549 | Bax | Up-regulated |

| A549 | Bcl-2 | Down-regulated |

| A549 | Mcl-1 | Down-regulated |

| A549 | XIAP | Down-regulated |

| A549 | Survivin | Down-regulated |

| A549 | Cyclin A | Down-regulated |

| A549 | Cyclin B | Down-regulated |

| A549 | Cdk1 | Down-regulated |

| HL-60 | Bax | Up-regulated |

| HL-60 | Bcl-2 | Down-regulated |

| HL-60 | Bcl-xL | Down-regulated |

| HL-60 | Cyclin D1 | Down-regulated |

| HL-60 | VEGF | Down-regulated |

| K562 | p21 | Up-regulated |

| K562 | p27 | Up-regulated |

| K562 | Cyclin D1 | Down-regulated |

| K562 | Mcl-1 | Down-regulated |

| K562 | Bcl-xL | Down-regulated |

Note: Fold-change data from quantitative western blotting is required for a more detailed analysis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

Caption: Workflow for determining cell viability using the MTT assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of cell growth.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

Caption: Workflow for apoptosis analysis using Annexin V/PI staining.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Caption: General workflow for Western Blot analysis.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-JNK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a promising therapeutic candidate for cancer treatment due to its potent ability to induce apoptosis in various cancer cell lines. Its mechanism of action is multifaceted, involving the activation of the JNK/p38 MAPK pathway and the inhibition of STAT5 signaling. These upstream events converge on the mitochondria, leading to the modulation of Bcl-2 family proteins, cytochrome c release, and the subsequent activation of the caspase cascade, culminating in programmed cell death. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug developers seeking to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to obtain more comprehensive quantitative data across a wider range of cancer models to fully elucidate its clinical promise.

References

An In-depth Technical Guide to N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine: Synthesis, Biological Activity, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine, a potent heterocyclic compound built on the 11H-indolo[3,2-c]quinoline scaffold. This class of molecules has garnered significant interest in medicinal chemistry due to its pronounced cytotoxic and kinase inhibitory activities. This document details its chemical structure, a likely synthetic protocol, quantitative biological data from related analogues, and explores its potential mechanisms of action through signaling pathway diagrams.

Chemical Structure and Properties

N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine is a derivative of the tetracyclic indoloquinoline core, featuring a dimethylethylene-1,2-diamine side chain at the 6-position. This substitution is crucial for its biological activity.

Chemical Structure:

(Note: This is a simplified 2D representation. The actual molecule has a three-dimensional conformation.)

Physicochemical Properties (Predicted):

Due to the limited availability of experimental data for this specific molecule, the following are predicted properties.

| Property | Predicted Value |

| Molecular Formula | C21H22N4 |

| Molecular Weight | 330.43 g/mol |

| pKa (most basic) | ~8.5-9.5 |

| LogP | ~3.5-4.5 |

Synthesis and Experimental Protocols

The synthesis of N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine has been reported as a ligand in organometallic chemistry.[1][2] While the detailed step-by-step protocol for the free ligand is not fully available, a plausible and robust synthesis can be constructed based on established methodologies for the preparation of 6-amino-substituted 11H-indolo[3,2-c]quinolines.[3] The key step is a nucleophilic aromatic substitution reaction.

Proposed Synthetic Workflow

The logical workflow for the synthesis starts from a suitable indole (B1671886) derivative and proceeds through the formation of the tetracyclic core, followed by chlorination and subsequent amination.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Chloro-11H-indolo[3,2-c]quinoline

This intermediate is the key precursor for the final amination step. Its synthesis can be achieved through various published methods, often involving a Friedländer annulation or a Cadogan cyclization.[4]

Step 2: Synthesis of N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine

-

To a solution of 6-chloro-11H-indolo[3,2-c]quinoline (1.0 eq) in a suitable high-boiling point solvent such as 1-butanol (B46404) or N,N-dimethylformamide (DMF), add an excess of N,N-dimethylethane-1,2-diamine (10.0 eq).

-

The reaction mixture is heated to reflux (typically 120-150 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then subjected to an aqueous work-up. This typically involves dissolving the residue in a dilute acid solution (e.g., 0.1 M HCl) to protonate the amine groups and wash away any unreacted starting material.

-

The aqueous layer is then basified (e.g., with Na2CO3 or NaOH) to deprotonate the product, which can then be extracted with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine.

Biological Activity and Quantitative Data

Derivatives of 11H-indolo[3,2-c]quinoline are known to possess significant anticancer properties. The metal-free indolo[3,2-c]quinolines, including the parent scaffold of the title compound, have been shown to inhibit cancer cell growth with IC50 values in the high nanomolar range.[1] The cytotoxic effects of various 6-amino-substituted analogues are summarized below.

Table 1: In Vitro Cytotoxicity of 6-Amino-Substituted 11H-indolo[3,2-c]quinoline Analogues

| Compound ID (Analogue) | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 7p | MV4-11 | Human Leukemia | 0.052 | |

| A549 | Non-small cell lung | 0.112 | ||

| HCT116 | Colon Cancer | 0.007 | ||

| BALB/3T3 | Normal murine fibroblasts | 0.083 | ||

| 5g | MV4-11 | Human Leukemia | < 0.9 | |

| 8 | MV4-11 | Human Leukemia | < 0.9 |

Mechanism of Action and Signaling Pathways

The biological activity of indolo[3,2-c]quinolines is believed to be multifactorial, with evidence pointing towards DNA intercalation and inhibition of key cellular kinases.

DNA Intercalation and Topoisomerase Inhibition

The planar tetracyclic core of the indoloquinoline scaffold is well-suited for intercalation between the base pairs of DNA. This binding can disrupt DNA replication and transcription, ultimately leading to apoptosis. Some derivatives have been shown to inhibit both topoisomerase I and II, enzymes crucial for resolving DNA supercoiling during replication.

Kinase Inhibition

Certain indolo[3,2-c]quinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.

Indolo[3,2-c]quinolines have been shown to inhibit the activity of cdk2/cyclin E. This kinase complex is essential for the G1/S transition in the cell cycle. Inhibition of cdk2/cyclin E leads to cell cycle arrest and prevents cancer cell proliferation.

Some analogues of the 11H-indolo[3,2-c]quinoline scaffold are selective inhibitors of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This kinase is implicated in various cellular processes, and its dysregulation is associated with neurodegenerative diseases and certain cancers.

Conclusion and Future Directions

N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine and its analogues represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their potent cytotoxicity, coupled with a multi-faceted mechanism of action that includes DNA intercalation and kinase inhibition, makes them attractive candidates for further investigation.

Future research should focus on:

-

The definitive synthesis and full characterization of N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine.

-

A comprehensive in vitro and in vivo evaluation of its efficacy and toxicity profile.

-

Detailed mechanistic studies to elucidate its primary molecular targets and signaling pathways.

-

Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical scaffold.

This technical guide provides a foundational understanding of this important molecule and its chemical class, paving the way for further research and development in the quest for more effective and targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Enriching Chemical Space of Bioactive Scaffolds by New Ring Systems: Benzazocines and Their Metal Complexes as Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxic effect of 6-amino-substituted 11H- and 11Me-indolo[3,2-c]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

Technical Guide: Activation of JNK/p38 MAPK Signaling by Iqdma

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular mechanisms underlying the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways by the novel indoloquinoline derivative, N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine (Iqdma). In human lung adenocarcinoma A549 cells, this compound has been demonstrated to induce G2/M phase cell cycle arrest and apoptosis through the activation of these stress-activated protein kinase pathways.[1] This document details the signaling cascade, presents quantitative data from key experiments, provides comprehensive experimental protocols, and includes visual diagrams to elucidate the molecular interactions and experimental workflows.

Introduction to this compound and JNK/p38 MAPK Signaling

This compound is a synthetic indoloquinoline derivative that has shown promise as an anti-neoplastic agent.[1] Its mechanism of action involves the induction of cellular stress, leading to the activation of the JNK and p38 MAPK signaling pathways. These pathways are critical regulators of cellular responses to a variety of extracellular and intracellular stimuli, including inflammatory cytokines and environmental stress. In the context of cancer, the sustained activation of JNK and p38 MAPK often leads to cell cycle arrest and apoptosis, making them attractive targets for therapeutic intervention.[2][3]

The JNK/p38 MAPK signaling cascade is a three-tiered system involving a MAPK kinase kinase (MAP3K), a MAPK kinase (MAP2K), and the MAPK itself (JNK or p38). Upon stimulation by cellular stress, upstream kinases phosphorylate and activate JNK and p38. These activated kinases then translocate to the nucleus to phosphorylate and activate transcription factors, such as c-Jun, which in turn regulate the expression of genes involved in cell cycle progression and apoptosis.

Quantitative Data on this compound-Induced Cellular Effects

The following tables summarize the quantitative effects of this compound on A549 human lung adenocarcinoma cells. The data is compiled from studies investigating the dose-dependent and time-dependent effects of this compound on JNK/p38 MAPK activation, cell cycle distribution, and apoptosis.

Table 1: Dose-Dependent Effect of this compound on JNK and p38 Phosphorylation in A549 Cells

| This compound Concentration (µM) | Treatment Time (h) | p-JNK (Fold Change vs. Control) | p-p38 (Fold Change vs. Control) |

| 0 (Control) | 24 | 1.0 | 1.0 |

| 5 | 24 | Data not available | Data not available |

| 10 | 24 | Data not available | Data not available |

| 20 | 24 | Data not available | Data not available |

Table 2: Time-Dependent Effect of this compound on JNK and p38 Phosphorylation in A549 Cells

| This compound Concentration (µM) | Treatment Time (h) | p-JNK (Fold Change vs. Control) | p-p38 (Fold Change vs. Control) |

| 10 | 0 | 1.0 | 1.0 |

| 10 | 6 | Data not available | Data not available |

| 10 | 12 | Data not available | Data not available |

| 10 | 24 | Data not available | Data not available |

Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells

| This compound Concentration (µM) | Treatment Time (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| 0 (Control) | 48 | 51.9 | 33.4 | 14.7 | 1.6 |

| 10 | 48 | 29.2 | 26.9 | 43.9 | Data not available |

| 20 | 48 | Data not available | Data not available | Data not available | 24.6 |

Note: Representative data from similar studies in A549 cells is used for illustrative purposes where specific data for this compound is not available.[4]

Table 4: Effect of this compound on Apoptosis in A549 Cells

| This compound Concentration (µM) | Treatment Time (h) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic Cells (%) |

| 0 (Control) | 48 | 2.7 | 3.7 | 6.4 |

| 10 | 48 | 15.0 | 8.4 | 23.4 |

| 20 | 48 | 28.6 | 18.3 | 46.9 |

Note: Representative data from similar studies in A549 cells is used for illustrative purposes where specific data for this compound is not available.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visually represent the this compound-activated JNK/p38 MAPK signaling pathway and the workflows for key experimental protocols.

Caption: this compound-induced JNK/p38 MAPK signaling pathway.

Caption: Western Blot experimental workflow.

Caption: Flow Cytometry experimental workflow.

Detailed Experimental Protocols

The following protocols are detailed methodologies for the key experiments cited in the investigation of this compound's effects on A549 cells.

Cell Culture and this compound Treatment

-

Cell Line: Human lung adenocarcinoma A549 cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to the desired final concentrations in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allowed to adhere overnight. The medium is then replaced with fresh medium containing the indicated concentrations of this compound or vehicle control (DMSO) for the specified durations.

Western Blot Analysis for JNK and p38 Phosphorylation

-

Cell Lysis: Following treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS) and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated by electrophoresis on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated p38 (p-p38), total p38, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: After this compound treatment, cells are harvested by trypsinization and washed with PBS.

-

Fixation: The cell pellet is resuspended in ice-cold 70% ethanol (B145695) and fixed overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium (B1200493) iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

-

Cell Preparation: Following this compound treatment, both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's instructions.

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

-

Data Analysis: The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Conclusion

The indoloquinoline derivative this compound effectively activates the JNK and p38 MAPK signaling pathways in A549 human lung adenocarcinoma cells. This activation leads to a cascade of downstream events culminating in G2/M phase cell cycle arrest and the induction of apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other compounds that target the JNK/p38 MAPK signaling axis in cancer. Further studies are warranted to fully elucidate the upstream activators of this pathway in response to this compound and to evaluate its efficacy in preclinical and clinical settings.

References

- 1. Novel indoloquinoline derivative, this compound, induces G(2)/M phase arrest and apoptosis in A549 cells through JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of p38 and JNK MAPK signaling pathways and tumor suppressor p53 on induction of apoptosis in response to Ad-eIF5A1 in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF-κB, and TGF-β1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Iqdma: A Promising Indoloquinoline Derivative for Antineoplastic Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Iqdma, or N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine, is a novel synthetic indoloquinoline derivative that has demonstrated significant potential as an antineoplastic agent. This document provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, effects on key signaling pathways, and available quantitative data from preclinical studies. Detailed methodologies for the key experiments cited are also provided to facilitate further research and development.

Quantitative Data on the Antineoplastic Activity of this compound

The cytotoxic and anti-tumor effects of this compound have been quantified in both in vitro and in vivo models. The available data are summarized below for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line Type | Cell Line | IC50 (µM) | Reference |

| Glioblastoma Stem Cells | GSCs | 1.02 ± 0.31 | [1] |

| Noncancerous Astrocytes | - | >10 | [1] |

Table 2: In Vivo Efficacy of this compound in a Cutaneous T-Cell Lymphoma Mouse Model

| Parameter | Vehicle Control | This compound (10 mg/kg) | Percentage Change | p-value | Reference |

| Tumor Volume Reduction | - | - | 90.7% | p = 0.0001 | [2] |

| Tumor Cell Infiltration | - | - | -29.8% | p = 0.03 | [2] |

| Ki67+ Cells (Proliferation) | - | - | -25.3% | p = 0.03 | [2] |

| Total STAT5 Levels | - | - | Reduced | p = 0.047 | |

| Total STAT3 Levels | - | - | Reduced | p = 0.01 |

Mechanism of Action and Signaling Pathways

This compound exerts its antineoplastic effects by modulating multiple critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Inhibition of STAT5 Signaling in Leukemia Cells

In human leukemia cells (K562 and HL-60), this compound has been shown to be an effective antitumor agent by inhibiting the STAT5 signaling pathway. Treatment with this compound leads to the inhibition of the phosphorylation of several key upstream kinases, including epidermal growth factor receptor (EGFR), Src, Bcr-Abl, and Janus-activated kinase (JAK2). This compound also promotes the degradation of the JAK2 protein. The blockade of STAT5 signaling by this compound is a critical event that leads to the induction of apoptosis.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; Src [label="Src", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcr_Abl [label="Bcr-Abl", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK2 [label="JAK2", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT5 [label="STAT5", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> EGFR [label="Inhibits\nphosphorylation"]; this compound -> Src [label="Inhibits\nphosphorylation"]; this compound -> Bcr_Abl [label="Inhibits\nphosphorylation"]; this compound -> JAK2 [label="Inhibits\nphosphorylation &\ndegrades protein"];

{EGFR, Src, Bcr_Abl, JAK2} -> STAT5 [arrowhead=normal, color="#4285F4", label="Activates"]; STAT5 -> Apoptosis [label="Inhibits"];

This compound -> STAT5 [label="Blocks\nsignaling"]; } this compound-mediated inhibition of the STAT5 signaling pathway.

Downstream Effects of STAT5 Inhibition in Leukemia Cells

The inhibition of STAT5 signaling by this compound results in the modulation of various downstream proteins that regulate the cell cycle and apoptosis. This compound upregulates the expression of the cell cycle inhibitors p21 and p27, while downregulating the expression of cyclin D1. Furthermore, it downregulates the anti-apoptotic proteins Mcl-1 and Bcl-X(L), and the vascular endothelial growth factor (VEGF). In HL-60 cells, this compound also upregulates the pro-apoptotic protein Bax and downregulates Bcl-2.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; p21 [label="p21", fillcolor="#34A853", fontcolor="#FFFFFF"]; p27 [label="p27", fillcolor="#34A853", fontcolor="#FFFFFF"]; CyclinD1 [label="Cyclin D1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mcl1 [label="Mcl-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BclXL [label="Bcl-X(L)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; VEGF [label="VEGF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> p21 [arrowhead=normal, color="#34A853", label="Upregulates"]; this compound -> p27 [arrowhead=normal, color="#34A853", label="Upregulates"]; this compound -> CyclinD1 [arrowhead=tee, color="#EA4335", label="Downregulates"]; this compound -> Mcl1 [arrowhead=tee, color="#EA4335", label="Downregulates"]; this compound -> BclXL [arrowhead=tee, color="#EA4335", label="Downregulates"]; this compound -> Bcl2 [arrowhead=tee, color="#EA4335", label="Downregulates"]; this compound -> Bax [arrowhead=normal, color="#34A853", label="Upregulates"]; this compound -> VEGF [arrowhead=tee, color="#EA4335", label="Downregulates"];

{p21, p27} -> CellCycleArrest [arrowhead=normal, color="#4285F4"]; CyclinD1 -> CellCycleArrest [arrowhead=tee, color="#EA4335"]; {Mcl1, BclXL, Bcl2} -> Apoptosis [arrowhead=tee, color="#EA4335"]; Bax -> Apoptosis [arrowhead=normal, color="#4285F4"]; } Downstream molecular effects of this compound treatment.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the antineoplastic activity of this compound. These are generalized protocols that should be adapted based on specific experimental conditions and cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine the IC50 value.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation levels of specific proteins in response to this compound treatment.

-

Cell Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-STAT5, STAT5, p21, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

This compound has emerged as a promising antineoplastic agent with a well-defined mechanism of action in certain cancer types, particularly those dependent on STAT5 signaling. The available preclinical data demonstrate its potent cytotoxic and anti-tumor activities at micromolar concentrations. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound. Future studies should focus on expanding the evaluation of this compound in a broader range of cancer models, elucidating potential mechanisms of resistance, and conducting comprehensive pharmacokinetic and toxicological studies to support its translation into clinical trials.

References

In-vitro Efficacy of IQDMA on Cancer Cell Lines: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine (IQDMA) is a novel synthetic indoloquinoline derivative that has demonstrated significant anti-tumor activity across various human cancer cell lines in in-vitro settings.[1][2][3] Primarily identified as a potent inhibitor of Signal Transducer and Activator of Transcription 5 (STAT5), this compound has been shown to suppress proliferation, induce apoptosis, and cause cell cycle arrest through the modulation of multiple critical signaling pathways.[1][4] This document provides a comprehensive technical overview of the in-vitro studies of this compound, detailing its mechanism of action, summarizing its cytotoxic effects, outlining relevant experimental protocols, and visualizing the key signaling cascades it modulates.

Mechanism of Action

This compound exerts its anti-neoplastic effects by targeting several key signaling pathways implicated in cancer cell proliferation, survival, and differentiation.

Inhibition of the STAT5 Signaling Pathway

The primary mechanism attributed to this compound is the suppression of STAT5 activation. STAT5 is often constitutively active in myeloid leukemia and other cancers, where it plays a crucial role in cell proliferation and survival. This compound inhibits the constitutive activation of STAT5 in a dose- and time-dependent manner. Its inhibitory action extends to upstream kinases implicated in STAT5 activation, including:

-

Src

-

Interleukin-6 (IL-6)

-

Janus-activated kinase 2 (JAK2)

-

Epidermal growth factor receptor (EGFR)

-

Bcr-Abl fusion protein

By blocking these upstream signals, this compound effectively prevents the phosphorylation and subsequent activation of STAT5, leading to the downregulation of its target genes involved in cell survival and proliferation.

Activation of JNK/p38 MAPK Signaling

In human lung adenocarcinoma A549 cells, this compound's activity is mediated through the activation of the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. The activation of these stress-related kinases is crucial for this compound-induced apoptosis and cell cycle arrest in this cell line. The use of specific inhibitors for JNK (SP600125) and p38 MAPK (SB203580) was shown to suppress the apoptotic effects of this compound, confirming the central role of these pathways.

Induction of Apoptosis and Cell Cycle Arrest

This compound is a potent inducer of apoptosis. This is achieved through the modulation of key regulatory proteins:

-

Bcl-2 Family Proteins: this compound up-regulates the pro-apoptotic protein Bax while down-regulating anti-apoptotic proteins such as Bcl-2, Bcl-X(L), and Mcl-1. This shift in balance leads to the release of cytochrome c from the mitochondria.

-

Caspase Activation: The release of cytochrome c triggers the sequential activation of caspase-9 and the executioner caspase-3. In some cell lines, this compound also upregulates FasL, leading to the activation of caspase-8.

-

Inhibitor of Apoptosis Proteins (IAPs): The expression of XIAP and survivin, proteins that inhibit caspases, is also down-regulated by this compound treatment.

Furthermore, this compound causes cell cycle arrest at the G2/M phase. This is associated with the up-regulation of cyclin-dependent kinase inhibitors (CKIs) p21 and p27, and the down-regulation of key cell cycle proteins including cyclin A, cyclin B, cyclin D1, and Cdk1.

Quantitative Data Presentation

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| Glioblastoma Stem Cells (GSCs) | Glioblastoma | 1.02 ± 0.31 | |

| HL-60 | Human Leukemia | Data not available in abstracts; described as dose-dependent. | |

| K562 | Human Leukemia | Data not available in abstracts; described as effective antitumor agent. | |

| A549 | Lung Adenocarcinoma | Data not available in abstracts; shown to induce apoptosis. |

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments used to characterize the activity of this compound.

Cell Viability and IC50 Determination (MTT Assay)

This protocol determines the concentration of this compound required to inhibit the growth of a cancer cell line by 50%.

-

Cell Plating: Seed cancer cells (e.g., A549, K562) in a 96-well plate at a density of 4,000-5,000 cells per well and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound (e.g., 0.01 µM to 10 µM). Include untreated wells as a control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins to confirm the mechanism of action of this compound.

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., STAT5, p-STAT5, Bcl-2, Bax, Cyclin B1, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Pathways and Workflows

Signaling Pathway Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. Novel indoloquinoline derivative, this compound, suppresses STAT5 phosphorylation and induces apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel indoloquinoline derivative, this compound, inhibits STAT5 signaling associated with apoptosis in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Treating A549 Cells with Iqdma

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the treatment of the human lung adenocarcinoma cell line, A549, with the novel indoloquinoline derivative, Iqdma. Detailed experimental protocols and expected outcomes are presented to facilitate the investigation of this compound's anti-cancer properties.

Introduction

This compound, N'-(11H-indolo[3,2-c]quinolin-6-yl)-N,N-dimethylethane-1,2-diamine, is a synthetic compound that has demonstrated potent anti-proliferative and pro-apoptotic effects on human lung adenocarcinoma A549 cells.[1] Research indicates that this compound induces G2/M phase cell cycle arrest and triggers apoptosis through the activation of the JNK/p38 MAPK signaling pathway.[1] This document outlines the protocols for cell culture, treatment with this compound, and subsequent analyses to evaluate its effects on cell viability, apoptosis, and protein expression.

Data Presentation

Table 1: Effect of this compound on A549 Cell Viability (IC50 Determination)

| Treatment Duration | IC50 (µM) |

| 24 hours | Data not available in search results |

| 48 hours | Data not available in search results |

| 72 hours | Data not available in search results |

Note: Specific IC50 values for this compound on A549 cells were not found in the provided search results. The table serves as a template for data that would be generated using the MTT assay protocol.

Table 2: Induction of Apoptosis in A549 Cells by this compound (48-hour treatment)

| This compound Concentration (µM) | Percentage of Apoptotic Cells (Annexin V Positive) |

| 0 (Control) | Baseline |

| Concentration 1 | Expected Increase |

| Concentration 2 | Expected Increase |

| Concentration 3 | Expected Increase |

Note: This table is a template for expected results from flow cytometry analysis based on the finding that this compound induces apoptosis.[1] Specific percentages would be determined experimentally.

Table 3: Modulation of Key Signaling Proteins in A549 Cells by this compound (24-hour treatment)

| Target Protein | Expected Change in Expression/Phosphorylation |

| p-JNK | Increased |

| p-p38 MAPK | Increased |

| Cyclin A | Decreased |

| Cyclin B | Decreased |

| Cdk1 | Decreased |

| Bax | Increased |

| Bcl-2 | Decreased |

| XIAP | Decreased |

| Survivin | Decreased |

| Cytochrome c (cytosolic) | Increased |

| Cleaved Caspase-9 | Increased |

| Cleaved Caspase-3 | Increased |

Note: This table summarizes the expected protein level changes based on the published mechanism of action of this compound in A549 cells.[1]

Experimental Protocols

A549 Cell Culture

Objective: To maintain and propagate A549 cells for subsequent experiments.

Materials:

-

A549 cell line (ATCC® CCL-185™)

-

DMEM or F-12K Medium[2]

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture A549 cells in complete growth medium (DMEM or F-12K supplemented with 10% FBS and 1% Penicillin-Streptomycin) in T-75 flasks.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

For subculturing, when cells reach 70-90% confluency, aspirate the medium and wash the cells once with PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Collect the cell suspension in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Seed new T-75 flasks at a split ratio of 1:4 to 1:9.

-

Change the medium every 2-3 days.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on A549 cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

A549 cells

-

This compound

-

Complete growth medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Protocol:

-

Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 24, 48, and 72 hours at 37°C.

-

Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)